2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine
Description
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine is a pyrimidine derivative characterized by a methoxy group at position 2, a pyrrolidine substituent at position 4, and an amine group at position 3. The pyrrolidine ring enhances solubility and bioavailability due to its nitrogen-containing heterocyclic structure, while the methoxy group may influence electronic properties and binding affinity in biological systems .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C9H14N4O/c1-14-9-11-6-7(10)8(12-9)13-4-2-3-5-13/h6H,2-5,10H2,1H3 |
InChI Key |
TVQULFIBVGYICG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidinyl-pyrimidine structure in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and pyrrolidinyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Trifluoroacetic Acid: Used in the synthesis of pyrrolidinyl-pyrimidines.
Organometallic Catalysts: Often required for specific substitution reactions.
Oxidizing and Reducing Agents: Used for modifying the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to various derivatives with different functional groups replacing the methoxy or pyrrolidinyl groups.
Scientific Research Applications
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes and receptors.
Biological Research: It is used to investigate the biological activities of pyrimidine derivatives, including their effects on cell cycles and enzyme inhibition.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For example, derivatives of pyrrolidinyl-pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The following compounds share structural similarities with 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine, differing primarily in substituents or heterocyclic moieties:
| Compound Name | Substituents (Positions) | Key Structural Differences | Biological Relevance |
|---|---|---|---|
| 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine | Cl (4), pyrrolidine (6) | Chloro vs. methoxy; positional isomer | Intermediate in kinase inhibitors |
| 2-Methyl-4-phenoxy-6-(piperidin-1-yl)pyrimidin-5-amine | Methyl (2), phenoxy (4), piperidine (6) | Phenoxy vs. pyrrolidine; piperidine vs. pyrrolidine | Anticancer candidate |
| 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | Methylpiperazine (5) | Piperazine vs. pyrrolidine; amine position | Kinase inhibitor scaffolds |
| 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | Cl (4), methoxy (6), methyl (2) | Chloro vs. pyrrolidine; methyl addition | Pharmaceutical intermediate |
Sources :
Key Observations:
Electron-Donating vs. Chloro-substituted analogues (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) are often intermediates in drug synthesis due to their versatility in cross-coupling reactions .
Piperazine-containing compounds (e.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding domains .
Positional Isomerism :
Physicochemical and Pharmacokinetic Properties
| Property | 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine | 2-Methyl-4-phenoxy-6-(piperidin-1-yl)pyrimidin-5-amine |
|---|---|---|---|
| Molecular Weight | ~235 g/mol | ~234 g/mol | ~325 g/mol |
| LogP | ~1.8 (estimated) | ~2.1 | ~3.5 |
| Solubility | High (pyrrolidine enhances hydrophilicity) | Moderate (chloro reduces solubility) | Low (phenoxy increases lipophilicity) |
| Bioavailability | Likely high | Moderate | Low |
Sources :
Biological Activity
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the 2-position, a pyrrolidine moiety at the 4-position, and an amino group at the 5-position of the pyrimidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structure and Properties
The molecular structure of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | CHNO (specific values not provided in sources) |
| Functional Groups | Methoxy, amino, pyrrolidine |
| Potential Applications | Anti-inflammatory, antimicrobial activities |
Anti-inflammatory Properties
Preliminary studies indicate that 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine may exhibit significant anti-inflammatory properties. Pyrimidine derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The compound's ability to suppress COX enzyme activity suggests potential therapeutic benefits in treating inflammatory diseases. For instance, similar compounds have demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Similar pyrrolidine derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating effective inhibition of Gram-positive and Gram-negative bacteria, as well as fungi .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine. The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine | Similar methoxy and amino groups; piperidine instead of pyrrolidine | Potential anti-inflammatory activity |
| 4-Amino-pyrimidine derivatives | Basic pyrimidine structure with various substitutions | Broad range of pharmacological effects |
| Pyrrolidine-containing heterocycles | Various substitutions on the pyrrolidine ring | Diverse biological activities |
The unique combination of substituents in 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine may enhance its solubility and bioavailability compared to other derivatives, potentially leading to selective activity against specific inflammatory pathways.
Case Studies and Research Findings
Recent research has focused on synthesizing various derivatives of pyrimidine compounds, including 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine, to explore their pharmacological profiles. Some notable findings include:
- In vitro Studies : Compounds similar to 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine have shown promising results in inhibiting COX enzymes, with IC values indicating strong anti-inflammatory potential .
- Antimicrobial Testing : In vitro tests revealed that related compounds exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .
- Therapeutic Applications : Given its structural features and preliminary biological activity data, there is a growing interest in further investigating this compound for potential use in treating inflammatory diseases and infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
